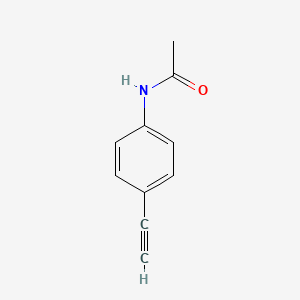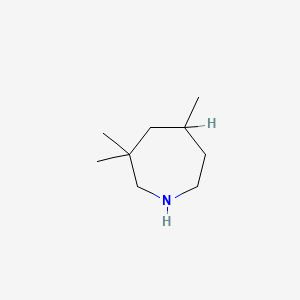
Bis(pentafluoroethyl) ether
Vue d'ensemble
Description
Bis(pentafluoroethyl) ether is a fluorinated ether compound characterized by the presence of two pentafluoroethyl groups attached to an oxygen atom. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is used in various industrial and scientific applications due to its inertness and ability to form stable compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluoroethyl) ether typically involves the reaction of pentafluoroethyl iodide with a suitable base, such as sodium or potassium hydroxide, in the presence of a solvent like dimethyl sulfoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the oxygen atom, forming the ether linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Types of Reactions:
Oxidation: this compound is resistant to oxidation due to the presence of fluorine atoms, which provide a protective shield around the ether linkage.
Reduction: The compound is generally inert to reduction reactions under standard conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly with strong nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically ineffective against this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride do not significantly affect the compound.
Substitution: Nucleophiles such as sodium alkoxides or amines can react with this compound under appropriate conditions.
Major Products Formed: The major products formed from substitution reactions include various fluorinated ethers and amines, depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(pentafluoroethyl) ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring inert conditions.
Biology: The compound’s stability and inertness make it suitable for use in biological assays and experiments where reactive solvents are undesirable.
Medicine: While not directly used as a drug, this compound is employed in the synthesis of fluorinated pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty polymers, lubricants, and coatings due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which bis(pentafluoroethyl) ether exerts its effects is primarily through its chemical inertness and stability. The presence of fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the ether linkage and prevents unwanted side reactions. This makes the compound an excellent solvent and reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
- Pentafluoroethyl ethyl ether
- Tris(pentafluoroethyl) ether
- Bis(trifluoromethyl) ether
Comparison: Bis(pentafluoroethyl) ether is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. Compared to pentafluoroethyl ethyl ether, it has a higher boiling point and greater resistance to oxidation. Tris(pentafluoroethyl) ether, on the other hand, has even more fluorine atoms, making it more stable but also more challenging to synthesize. Bis(trifluoromethyl) ether, while similar in structure, has different reactivity and physical properties due to the presence of trifluoromethyl groups instead of pentafluoroethyl groups.
Propriétés
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNGPPZBMMHKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189326 | |
| Record name | Perfluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonflammable gas; [Sigma-Aldrich MSDS] | |
| Record name | Perfluoroethyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16461 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
358-21-4 | |
| Record name | Perfluorodiethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, bis(pentafluoroethyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3051673.png)






![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)





